

The Development of PD 117519: An Adenosine A₂ Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

PD 117519, also known as CI-947, is a potent and selective agonist for the A₂ adenosine receptor. Developed by Parke-Davis, this N⁶-substituted adenosine derivative has been a valuable pharmacological tool for investigating the physiological roles of A₂ receptor activation. This technical guide provides a comprehensive overview of the development history of **PD 117519**, including its pharmacological profile, the general synthetic strategies for related compounds, and the key experimental findings that have defined its activity.

Pharmacological Profile

PD 117519 exhibits significant selectivity for the adenosine A₂ receptor over the A₁ subtype. This selectivity is crucial for its utility in dissecting the specific effects of A₂ receptor signaling.

Ouantitative Data

Parameter	Value	Receptor Subtype	Tissue Source	Reference
IC50	30 μΜ	Adenosine A ₂	Rat brain membranes	[1]
IC50	810 μΜ	Adenosine A ₁	Rat brain membranes	[1]



IC₅₀ (Half maximal inhibitory concentration) reflects the concentration of the compound required to displace 50% of a specific radioligand from the receptor.

Cardiovascular Effects

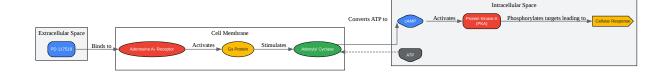
In vivo studies have demonstrated the pronounced cardiovascular effects of **PD 117519**, consistent with the known vasodilatory and chronotropic roles of A₂ adenosine receptor activation.

In Vivo Cardiovascular Data (Normotensive Dogs)

Dose	Effect on Heart Rate	Effect on Systolic Blood Pressure	Reference
2 mg/kg	Increase	Decrease	[1]
10 mg/kg	Increase	Decrease	[1]

Signaling Pathway

The A₂ adenosine receptor, a G-protein coupled receptor (GPCR), primarily signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.



Click to download full resolution via product page



Caption: Adenosine A₂ Receptor Signaling Pathway.

Experimental Protocols

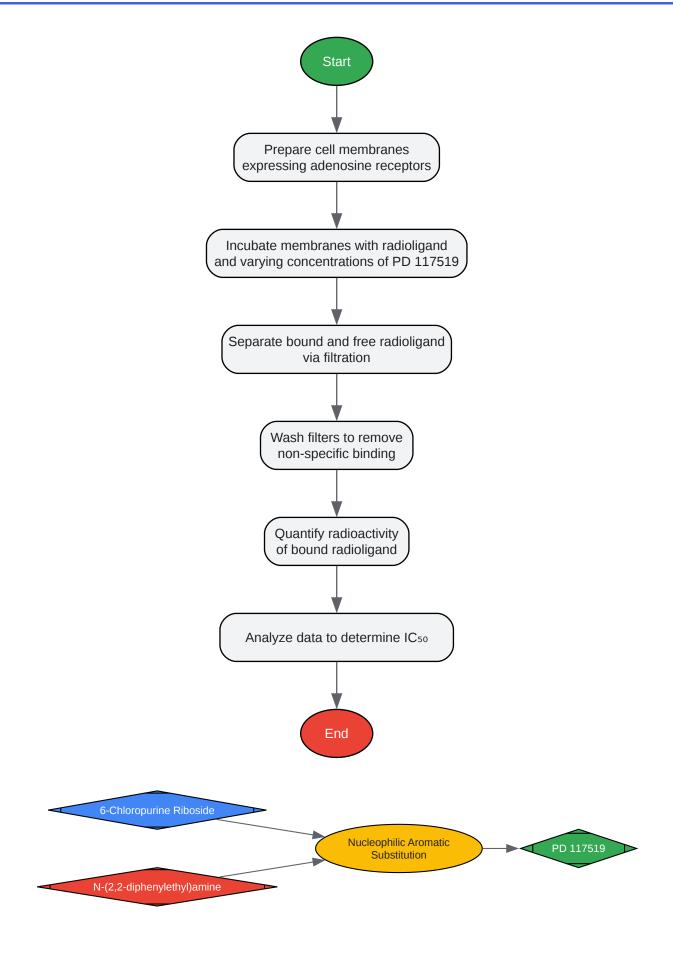
While specific, detailed protocols for the original development of **PD 117519** are not readily available in the public domain, the following represents standardized methodologies for key experiments in adenosine receptor research.

Adenosine Receptor Binding Assay (General Protocol)

This competitive binding assay quantifies the affinity of a test compound for adenosine receptors.

Workflow:







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Development of PD 117519: An Adenosine A₂ Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678591#exploring-the-history-of-pd-117519-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







The Availability & The ling